5-Iodocytidine 5'-triphosphate sodium salt-100mM solution

RNA–protein interaction mapping nucleoprotein photocrosslinking UV-induced covalent trapping

Researchers mapping RNA-protein contacts often face low crosslinking yields with brominated analogs, compromising downstream MS or sequencing. 5-I-CTP (100 mM solution) achieves 75-95% photocrosslinking efficiency at 325 nm-3- to 5-fold higher than 5-bromouracil-enabling reliable product isolation. • 8-fold higher kcat/Km for DCTPP1 vs. unmodified dCTP (2.41×10⁵ s⁻¹·M⁻¹) • λmax 293 nm enables label-free detection in SELEX workflows • Pre-formulated solution eliminates reconstitution variability Ideal for ribonucleoprotein architecture, spliceosome assembly, and X-ray crystallography phasing.

Molecular Formula C9H11IN3Na4O14P3
Molecular Weight 696.98 g/mol
Cat. No. B12070092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodocytidine 5'-triphosphate sodium salt-100mM solution
Molecular FormulaC9H11IN3Na4O14P3
Molecular Weight696.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N)I.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H15IN3O14P3.4Na/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,14-15H,2H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4
InChIKeyJECANFFQBXZLMP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodocytidine 5'-Triphosphate Sodium Salt–100mM Solution Identity & Procurement


5-Iodocytidine 5′-triphosphate (5-I-CTP) sodium salt, supplied as a 100 mM aqueous solution, is a halogenated cytidine analog in which the hydrogen at the C5 position of the cytosine ring is replaced by an iodine atom [1]. With a molecular weight of 609.05 g/mol (free acid), CAS 59259-76-6, and purity ≥ 95% by HPLC, it serves as a substrate for RNA polymerases and is incorporated into nascent RNA in place of natural CTP . The compound is distinguished from its 5‑bromo, 5‑chloro, 5‑methyl, and unmodified congeners by the unique combination of the heavy‑atom iodine substituent, its photochemical reactivity, and its ready‑to‑use 100 mM solution format that eliminates reconstitution variability .

Workflow
RNA–protein photocrosslinking studies
Selection Logic
Heavy-atom iodo-CTP probe with ready-to-use 100 mM solution format
Use Context
Enzyme kinetics (DCTPP1) and X-ray crystallographic phasing

5-Iodocytidine 5'-Triphosphate vs. Halogenated CTPs


Halogenated cytidine triphosphates are not functionally interchangeable despite sharing a cytosine scaffold. The identity of the C5 substituent—iodine versus bromine, chlorine, or methyl—governs three independently verified performance axes: (i) photocrosslinking yield, where 5-iodocytosine achieves 75–95% crosslinking efficiency versus substantially lower yields with 5‑bromouracil [1]; (ii) enzymatic recognition, where the mammalian pyrophosphohydrolase RS21‑C6/DCTPP1 displays an 8‑fold higher kcat/Km for 5‑iodo‑dCTP (2.41 × 10⁵ s⁻¹·M⁻¹) than for unmodified dCTP (3.11 × 10⁴ s⁻¹·M⁻¹) and distinct preferences across the halogen series [2]; and (iii) X‑ray phasing power, where the stronger anomalous scattering of iodine versus bromine enables single‑dataset SIRAS phasing [3]. A user who substitutes 5‑Br‑CTP or 5‑Cl‑CTP for 5‑I‑CTP risks order‑of‑magnitude differences in the signal‑to‑noise ratio of their photocrosslinking experiment, divergent enzyme kinetics, and loss of crystallographic phasing information.

5-Iodo-CTP
Photocrosslinking
Reported 75–95% yield at 325 nm. Iodo-chromophore red-shift enables selective excitation.
Enzyme Recognition
Highest reported DCTPP1 substrate activity. Km and kcat/Km differ from bromo/chloro analogs.
Halogenated CTPs
Photocrosslinking
5-Br-CTP/5-Cl-CTP yields may be substantially lower. Signal-to-noise ratio may not transfer.
Enzyme Recognition
DCTPP1 catalytic efficiency ranking differs. Assay sensitivity may shift with bromo/chloro/methyl substitution.

5-Iodocytidine 5'-Triphosphate Differentiation Evidence


Photocrosslinking Yield Advantage

In a bacteriophage MS2 coat protein–RNA hairpin system, irradiation of an RNA bearing 5‑iodocytidine at the −5 position at 325 nm (HeCd laser) produced 75–95% crosslinking to Tyr85 of the coat protein after 2 h, with negligible RNA cleavage [1]. In contrast, crosslinking yields with 5‑bromouracil‑substituted RNA in the same system are reported to be only one‑third to one‑fifth of those achieved with 5‑iodouracil/5‑iodocytosine, based on the intrinsic photophysical advantage of the iodo‑chromophore which absorbs at longer wavelength (325 nm vs. ~312 nm) and can be excited more selectively [2]. The adduct structure was confirmed by NMR and mass spectrometry as N‑acetyl‑m‑(5‑cytidinyl)tyrosine N‑ethylamide [3]. When the iodocytidine is placed at a non‑contacting stem position rather than the −5 protein‑proximal site, zero crosslinking is observed, demonstrating that the high yield is site‑specific and environment‑dependent rather than a bulk property of the chromophore [4].

Photocrosslinking Yield
Head-to-head
75–95% absolute yield (5-IC) vs. 3–5× lower with 5-BrU
Supports RNA–protein mapping workflow selection
Site-specific; saturating coat protein at −5 position, 325 nm
RNA–protein interaction mapping nucleoprotein photocrosslinking UV-induced covalent trapping

DCTPP1 Enzyme Kinetics

The mammalian dCTP pyrophosphohydrolase RS21‑C6 (DCTPP1) hydrolyzes 5‑iodo‑dCTP with a kcat/Km of 2.41 × 10⁵ s⁻¹·M⁻¹, which is 7.7‑fold higher than the value for its cognate unmodified substrate dCTP (3.11 × 10⁴ s⁻¹·M⁻¹) [1]. The Km for 5‑iodo‑dCTP is 3.9 μM, which is more than 11‑fold lower than the Km for dCTP (44.1 μM), indicating substantially tighter binding to the enzyme active site [2]. Across the halogen series, the rank order of catalytic efficiency is: 5‑I‑dCTP (kcat/Km = 241,000) > 5‑Br‑dCTP (68,700) > 5‑Cl‑dCTP (30,000) ≈ dCTP (31,100) > 5‑Me‑dCTP (27,400), as determined by Lineweaver–Burk analysis at 50 nM enzyme [3]. The 3.5‑fold margin between 5‑I‑dCTP and its nearest halogenated competitor 5‑Br‑dCTP establishes iodine as the optimal C5 substituent for this enzyme.

DCTPP1 Kinetics
Head-to-head
kcat/Km: 2.41 × 10⁵ s⁻¹·M⁻¹
Reported 7.7-fold higher than unmodified dCTP
Km 3.9 μM; pH 9.5, 100 mM MgCl₂, 50 nM enzyme
nucleotide metabolism pyrophosphohydrolase substrate selectivity modified nucleotide catabolism

DCTPP1 Halogen Substrate Ranking

Independent annotation of human DCTPP1 (UniProt Q9H773) and mouse RS21‑C6 (UniProt Q9QY93) consistently ranks substrate activity as: highest with 5‑iodo‑dCTP, followed by 5‑bromo‑dCTP, then unmodified dCTP, then 5‑methyl‑dCTP, and lowest with 5‑chloro‑dCTP [1]. This ranking is corroborated by the quantitative kinetic data from Nonaka et al. (2009) summarized in Evidence Item 2 [2]. The HMDB protein entry for human DCTPP1 (HMDBP11655) independently confirms that 'Activity is highest with 5‑iodo‑dCTP, followed by 5‑bromo‑dCTP, unmodified dCTP, 5‑methyl‑dCTP and 5‑chloro‑dCTP' [3]. This convergent evidence from three independent database entries establishes that iodine at the C5 position is the optimal substituent for DCTPP1 recognition, outperforming both smaller halogens (bromine, chlorine) and the biologically relevant 5‑methyl modification.

Halogen Substrate Rank
Cross-study comparable
Rank 1: 5-Iodo-dCTP (highest reported activity)
Convergent ranking across UniProt, HMDB, and kinetic data
Consistent ordinal ranking from three independent sources
nucleotide analog screening DCTPP1 substrate profiling halogen substituent structure–activity relationship

Heavy-Atom Derivatization for X-Ray Phasing

For macromolecular X‑ray crystallography, iodine provides a significantly stronger anomalous scattering signal than bromine at commonly accessible wavelengths, due to its larger f″ component. A comparative crystallographic study by Mueller et al. (2002) demonstrated that a single dataset collected on an iodinated nucleic acid crystal can provide both anomalous scattering and SIR (single isomorphous replacement) phase information through progressive cleavage of iodine, whereas brominated derivatives are susceptible to X‑ray‑induced debromination at the Br K absorption edge, compromising MAD phasing [1]. A dedicated 5‑iodocytidine phosphoramidite was synthesized and successfully incorporated into four RNAs specifically for solving the X‑ray crystallographic phase problem of short oligoribonucleotides [2]. The higher atomic number of iodine (Z=53 vs. Br Z=35) yields approximately 2.3‑fold greater anomalous scattering power (f″ scales roughly with Z²), making 5‑I‑CTP the preferred choice when crystallographic phasing is the experimental endpoint.

X-Ray Phasing
Cross-study comparable
Iodine f″ ≈ 2.3× stronger anomalous signal vs. bromine
Supports single-dataset SIRAS phasing workflow
Avoids Br K-edge debromination; Cu Kα comparison
RNA X‑ray crystallography heavy‑atom phasing SIRAS/MAD structure determination

Ready-to-Use Solution vs. Lyophilized Powder

5‑Iodo‑CTP sodium salt is supplied as a 100 mM aqueous solution (pH 7.5 ± 0.5, concentration 100–110 mM verified), eliminating the need for weighing, dissolution, pH adjustment, and sterile filtration required with lyophilized powder formulations [1]. The solution is stored at −20 °C with a defined shelf life of 12 months from the date of delivery, and tolerates up to 1 week of cumulative ambient temperature exposure [2]. In contrast, lyophilized 5‑halogenated CTP analogs (e.g., 5‑Br‑CTP from multiple vendors) require end‑user reconstitution, introducing variability in final concentration (±5–10%), pH, and potential nuclease contamination . For modified nucleotide triphosphates where purchasing quantities are typically 10–100 μL, the gravimetric error associated with weighing sub‑milligram quantities of lyophilized powder can exceed 15%, whereas the pre‑formulated solution provides lot‑to‑lot concentration consistency within ±5% . The sodium salt form further ensures aqueous solubility without the need for organic co‑solvents or heating.

Solution Format
Class-level
100 mM aqueous solution (pH 7.5 ± 0.5)
Reduces reconstitution variability vs. lyophilized powder
Lot-to-lot concentration consistency within ±5%; 12-month shelf life
nucleotide solution stability ready‑to‑use reagent procurement inter‑laboratory reproducibility

Non-Radioactive UV Detection

5‑Iodo‑CTP exhibits a characteristic UV absorption maximum at 293 nm with an extinction coefficient (ε) of 5.7 L·mmol⁻¹·cm⁻¹ in Tris‑HCl at pH 7.5, as specified in the Jena Bioscience certificate of analysis [1]. This absorption is red‑shifted relative to unmodified CTP (λmax ≈ 271 nm, ε ≈ 9.0 L·mmol⁻¹·cm⁻¹ for CMP), providing a spectrophotometric handle that allows the iodinated nucleotide to be selectively detected and quantified even in the presence of natural nucleotides in a mixed sample [2]. The red shift arises from the heavy‑atom effect of iodine on the pyrimidine π→π* transition and is larger than that observed for 5‑bromocytidine (λmax ≈ 285 nm) or 5‑chlorocytidine (λmax ≈ 278 nm), making 5‑I‑CTP the most spectroscopically distinct of the halogenated cytidine triphosphates [3]. This property is particularly valuable in enzymatic incorporation assays where HPLC or gel‑based separation is followed by UV detection, eliminating the need for ³²P or fluorescent labeling.

UV Detection
Class-level
λmax 293 nm; red-shifted 22 nm vs. unmodified CTP
Supports non-radioactive detection in incorporation assays
ε 5.7 L·mmol⁻¹·cm⁻¹ at pH 7.5
nucleotide quantification UV spectrophotometry non‑radioactive detection

5-Iodocytidine 5'-Triphosphate Application Scenarios


Site-Specific RNA–Protein Photocrosslinking

When the experimental goal is to map RNA–protein contact sites with maximal crosslinking efficiency, 5‑I‑CTP is the optimal choice. As demonstrated by Meisenheimer et al. (1996), 5‑iodocytidine placed at the −5 position of an RNA hairpin yields 75–95% crosslinking to the target tyrosine residue upon 325 nm irradiation—3‑ to 5‑fold higher than achievable with 5‑bromouracil [1]. This near‑quantitative yield is critical for experiments where the crosslinked product must be isolated for downstream sequencing or mass spectrometry identification. The 100 mM solution format further ensures that the nucleotide can be directly added to in vitro transcription reactions at precisely controlled concentrations, minimizing variability in incorporation stoichiometry. Researchers studying ribonucleoprotein complex architecture, spliceosome assembly, or viral RNA–capsid interactions should select 5‑I‑CTP over 5‑Br‑CTP or 5‑Br‑UTP when crosslinking yield is the limiting factor for structural interpretation.

DCTPP1 Activity Assays & Nucleotide Pool Sanitization

For biochemical characterization of the mammalian dCTP pyrophosphohydrolase DCTPP1 (RS21‑C6), 5‑I‑CTP is the highest‑activity substrate known, with a kcat/Km of 2.41 × 10⁵ s⁻¹·M⁻¹—8‑fold higher than unmodified dCTP and 3.5‑fold higher than the next‑best analog 5‑Br‑dCTP [2]. This makes 5‑I‑CTP the preferred probe for enzyme kinetics, inhibitor screening, and structural studies (e.g., co‑crystallization) of DCTPP1. In nucleotide pool sanitization research, where DCTPP1 is hypothesized to clear halogenated nucleotide lesions from the cellular dNTP pool, 5‑I‑CTP provides the most sensitive readout of enzyme activity due to its sub‑10 μM Km [3]. Procurement of the 100 mM solution further supports high‑throughput screening workflows where dozens of enzyme assays are performed daily, eliminating the need for fresh calibration curves with each powder reconstitution.

X-Ray Crystallographic Phasing

When solving the structure of a novel RNA oligonucleotide or RNA–protein complex by X‑ray crystallography, 5‑I‑CTP serves a dual purpose: it substitutes for CTP during in vitro transcription and simultaneously provides a heavy‑atom anomalous scatterer for phasing [4]. Compared to 5‑bromocytidine, the iodine atom offers approximately 2.3‑fold stronger anomalous scattering at Cu Kα and enables single‑dataset SIRAS phasing, whereas brominated crystals often require multi‑wavelength MAD data collection and are susceptible to radiation‑induced debromination [5]. The availability of a validated 5‑iodocytidine phosphoramidite for solid‑phase synthesis extends this advantage to chemically synthesized RNAs [6]. Structural biology core facilities should stock 5‑I‑CTP as part of their standard heavy‑atom derivatization toolkit alongside selenomethionine and other anomalous scatterers.

Non-Radioactive RNA Detection & Aptamer Selection

The UV absorption maximum of 5‑I‑CTP at 293 nm—well separated from the 260 nm peak of natural nucleic acids—enables label‑free chromatographic or electrophoretic detection of 5‑iodocytidine‑containing RNA [7]. This is especially valuable in SELEX (Systematic Evolution of Ligands by EXponential enrichment) workflows where modified aptamers bearing 5‑iodocytidine are selected for enhanced nuclease resistance or altered binding properties. The 100 mM solution format supports the large‑scale in vitro transcription reactions typical of SELEX, where nucleotide concentration precision directly affects library diversity. Additionally, for laboratories operating under restrictions on radioactive isotope use, 5‑I‑CTP provides a non‑radioactive alternative that can be quantified by standard UV‑Vis spectrophotometry without the need for scintillation counting infrastructure .

Application
Selection Property
Validation Focus
RNA–protein photocrosslinking studies
Photocrosslinking yield context
Crosslinking efficiency and site-specificity review
DCTPP1 enzyme kinetics and inhibitor screening
Reported substrate activity ranking
Km and kcat/Km endpoint validation
X-ray crystallographic phasing
Heavy-atom anomalous scattering context
SIRAS/MAD phasing data quality
Non-radioactive RNA detection and SELEX
UV spectral shift for label-free detection
Incorporation fidelity and detection sensitivity
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